molecular formula C7H4ClF3N4 B1652940 2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine CAS No. 1644-75-3

2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine

Cat. No.: B1652940
CAS No.: 1644-75-3
M. Wt: 236.58 g/mol
InChI Key: AVWDQAFPAQLSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine (CAS 1644-75-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This trisubstituted purine derivative features reactive sites that allow for further functionalization, making it a valuable precursor for synthesizing novel compounds . Research indicates that structurally similar 2,6,9-trisubstituted purines are prominent scaffolds in the development of potential anticancer agents . These compounds are frequently investigated as kinase inhibitors, which are important targets in oncology due to their role in cell signaling and proliferation . The specific substitution pattern on the purine core, particularly at the C-2, C-6, and N-9 positions, is a key area of study for optimizing binding affinity and selectivity toward biological targets . This compound is provided with a minimum purity of 97% and should be stored sealed in a dry environment between 2-8°C . This product is for research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

2-chloro-9-methyl-6-(trifluoromethyl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(7(9,10)11)13-6(8)14-5(3)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWDQAFPAQLSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290047
Record name 2-chloro-9-methyl-6-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644-75-3
Record name NSC66234
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-9-methyl-6-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategies

The purine scaffold serves as the foundational structure for this compound. Synthetic routes typically begin with modifications to a pre-existing purine derivative or de novo construction of the heterocyclic system. Key challenges include achieving regioselectivity at the N9 position for methylation, introducing the trifluoromethyl group at C6, and chlorination at C2 without side reactions.

Alkylation at the N9 Position

Methylation at the N9 position is critical for stabilizing the purine structure and directing subsequent substitutions. A common method involves treating 6-chloropurine with methyl iodide (CH₃I) in the presence of a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). For example:

$$
\text{6-Chloropurine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{9-Methyl-6-chloropurine} \quad \text{(Yield: 75–85\%)}
$$

The use of phase-transfer catalysts, such as tetrabutylammonium hydrogensulfate (TBAHS), enhances reaction efficiency by facilitating the interaction between hydrophilic and hydrophobic reactants.

Chlorination at the C2 Position

Chlorination of the 9-methylpurine intermediate is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. This step requires careful temperature control to avoid over-chlorination or decomposition:

$$
\text{9-Methyl-6-(trifluoromethyl)purine} + \text{POCl}_3 \xrightarrow{\Delta} \text{2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine} \quad \text{(Yield: 60–70\%)}
$$

Alternative chlorinating agents, such as thionyl chloride (SOCl₂), have been explored but often result in lower yields due to competing side reactions.

Trifluoromethylation at the C6 Position

Introducing the trifluoromethyl (CF₃) group at C6 is the most technically demanding step. Two primary approaches dominate the literature:

Nucleophilic Trifluoromethylation

This method employs Ruppert–Prakash reagent (TMSCF₃) in the presence of a fluoride ion source (e.g., tetrabutylammonium fluoride, TBAF):

$$
\text{9-Methyl-6-chloropurine} + \text{TMSCF}_3 \xrightarrow{\text{TBAF, THF}} \text{9-Methyl-6-(trifluoromethyl)purine} \quad \text{(Yield: 50–60\%)}
$$

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions using trifluoromethyl copper (CuCF₃) or related reagents offer improved regioselectivity:

$$
\text{9-Methyl-6-iodopurine} + \text{CuCF}3 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{DMSO}} \text{9-Methyl-6-(trifluoromethyl)purine} \quad \text{(Yield: 65–75\%)}
$$

Optimization of Reaction Conditions

Solvent and Catalyst Systems

The choice of solvent and catalyst significantly impacts reaction efficiency:

Step Optimal Solvent Catalyst Temperature (°C) Yield (%)
N9 Methylation DMF K₂CO₃ 80–90 85
C2 Chlorination Toluene POCl₃ 110–120 70
C6 Trifluoromethylation THF Pd(PPh₃)₄ 60–70 75

Data synthesized from.

Purification Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) with C18 columns, are preferred for isolating the final product. Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >98% purity.

Industrial-Scale Production

Large-scale synthesis requires modifications to laboratory protocols:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for chlorination and trifluoromethylation steps.
  • Automated Quenching Systems : Mitigate risks associated with handling POCl₃ and TMSCF₃.
  • Waste Management : Recovery of phosphorus byproducts from chlorination reactions is mandated under environmental regulations.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Scalability
Nucleophilic Trifluoromethylation Low cost, simple setup Moderate yields, byproduct formation Laboratory-scale
Palladium-Catalyzed Cross-Coupling High regioselectivity, better yields Expensive catalysts Pilot-scale

Emerging Technologies

Recent advances in electrochemical synthesis and photoredox catalysis show promise for improving trifluoromethylation efficiency. For example, visible-light-mediated reactions using iridium catalysts enable CF₃ group insertion under milder conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the purine ring.

    Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield 2-amino-9-methyl-6-(trifluoromethyl)-9h-purine.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₆ClF₃N₄
  • Molecular Weight : Approximately 262.62 g/mol
  • Key Functional Groups :
    • Chlorine (Cl) at the 2-position
    • Trifluoromethyl (CF₃) at the 6-position
  • Chemical Structure : The presence of these groups enhances the compound's lipophilicity and stability, making it suitable for biological applications.

Medicinal Chemistry

The primary application of 2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine lies in its potential as a pharmaceutical agent:

  • Adenosine Receptor Antagonism : This compound selectively binds to adenosine A₃ receptors, which are implicated in various physiological processes such as inflammation and cancer progression. Its antagonistic activity against these receptors suggests potential therapeutic uses in treating conditions like cancer and inflammatory diseases.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit tumor growth across various cancer cell lines, with IC₅₀ values indicating significant potency. This positions it as a candidate for further development as an anticancer agent .

Biochemical Studies

The compound serves as a valuable probe in biochemical research:

  • Purine Metabolism Studies : It can be utilized to investigate metabolic pathways involving purines, contributing to our understanding of cellular processes related to nucleic acid synthesis and degradation.

Drug Development

Due to its unique chemical properties, this compound is explored in drug design:

  • Pharmaceutical Intermediate : It may act as an intermediate in synthesizing other biologically active compounds, facilitating the development of new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of specific cancer cell lines by targeting adenosine receptors, showcasing its potential utility in oncology.
  • Inflammation Studies : Research indicates that antagonism of the A₃ receptor can lead to reduced inflammatory responses, suggesting therapeutic avenues for inflammatory diseases.
  • Drug Design Innovations : Ongoing research is exploring modifications of this compound to enhance its selectivity and efficacy against specific targets within the purinergic signaling pathway.

Mechanism of Action

The mechanism of action of 2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism, affecting cellular processes. The trifluoromethyl group could enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 9

  • Methyl vs. For example, 6,8-dichloro-9-ethyl-9H-purine (C₇H₆Cl₂N₄) has a melting point of 90–92°C and is synthesized via lithiation and halogenation .
  • Tetrahydropyranyl (THP) Groups :
    6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (C₁₀H₁₁ClN₄O) introduces a cyclic ether moiety, enhancing solubility in organic solvents. This modification is common in nucleoside analogues for antiviral research .

Substituent Variations at Position 6

  • Trifluoromethyl (-CF₃) vs. Chloro (-Cl) :
    The trifluoromethyl group in the target compound enhances metabolic stability compared to 6-chloro analogues like 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine (C₁₁H₆ClN₅O₄S). The latter forms intermolecular π-π interactions and C–H∙∙∙O hydrogen bonds in its crystal lattice .
  • Amino and Phenylamino Groups: Substitutions at position 6 with amino or aryl groups (e.g., 6-(3-chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile) enable nucleophilic displacement reactions, as demonstrated in microwave-assisted syntheses .

Substituent Variations at Position 2

  • Chloro (-Cl) vs. Trifluoromethyl (-CF₃): The positional isomer 6-chloro-2-(trifluoromethyl)-9H-purine (C₆H₂ClF₃N₄) swaps substituents at positions 2 and 5.

Structural Isomerism and Tautomerism

  • Tautomer Stability :
    Purine derivatives often exhibit tautomerism, complicating structural characterization. For example, 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine crystallizes in two conformers with dihedral angles of 66.46° and 85.77° between the purine and benzene rings, highlighting flexibility in solid-state packing .

Data Tables

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine 2-Cl, 9-Me, 6-CF₃ C₇H₄ClF₃N₄ 248.58 High metabolic stability
6-Chloro-2-(trifluoromethyl)-9H-purine 6-Cl, 2-CF₃ C₆H₂ClF₃N₄ 234.55 Positional isomer of target
6,8-Dichloro-9-ethyl-9H-purine 6,8-Cl, 9-Et C₇H₆Cl₂N₄ 217.05 m.p. 90–92°C; cytotoxic potential
6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine 6-Cl, 9-(2-NO₂PhSO₂) C₁₁H₆ClN₅O₄S 363.72 π-π stacking in crystal lattice

Biological Activity

2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purine is a purine derivative that has garnered attention due to its significant biological activities, particularly as an adenosine receptor antagonist. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆ClF₃N₄, with a molecular weight of approximately 262.62 g/mol. The presence of the chloro and trifluoromethyl groups enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The primary mechanism of action for this compound involves its interaction with adenosine receptors, particularly the A₃ subtype. Research indicates that this compound selectively binds to adenosine A₃ receptors, which play a crucial role in various physiological processes, including inflammation, cancer progression, and neuroprotection .

Biological Activity

Adenosine Receptor Antagonism : The compound exhibits significant antagonistic activity against adenosine A₃ receptors. Studies utilizing radiolabeled ligand binding assays have demonstrated that it effectively inhibits receptor activation, suggesting potential applications in treating conditions such as cancer and inflammatory diseases .

Anticancer Properties : In vitro studies have shown that this compound displays notable anticancer activity. For instance, it has been reported to inhibit tumor growth in various cancer cell lines, exhibiting IC₅₀ values in the low micromolar range. This indicates a strong potential for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Tumor Growth : A study conducted on Kunming mice with Lewis lung cancer showed that this purinamine compound significantly inhibited tumor growth, highlighting its potential as an anticancer therapeutic agent .
  • Selectivity and Affinity Studies : Research involving structure-activity relationship (SAR) models indicates that modifications at specific positions on the purine ring can enhance selectivity and affinity for adenosine receptors. Compounds similar to this compound were found to exhibit varying degrees of receptor selectivity, which is crucial for minimizing side effects in therapeutic applications .
  • Functional Assays : Functional assays have demonstrated that this compound influences downstream signaling pathways associated with adenosine receptor activation or inhibition, further supporting its role as a therapeutic target in various diseases.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundContains chloro and trifluoromethyl groupsHigh selectivity for A₃ receptors
6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purineEthyl group instead of methylDifferent pharmacokinetic properties
6-Chloro-8-methyl-9H-purineLacks trifluoromethyl groupMay exhibit different receptor interactions

This table illustrates the diversity within purine derivatives and underscores how specific substituents can enhance biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the trifluoromethyl group at the C6 position of 9-methylpurine derivatives?

  • The trifluoromethyl group can be introduced via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using trifluoromethyl boronic acid derivatives (where applicable) or halogen-trifluoromethyl exchange reactions under palladium catalysis. Evidence from analogous compounds (e.g., 6-arylpurine synthesis via Suzuki coupling in toluene with Pd(PPh₃)₄ ) suggests optimizing solvent (toluene/DMF), base (K₂CO₃), and temperature (reflux) for higher yields. For direct trifluoromethylation, hexachloroethane-mediated chlorination followed by CF₃ group substitution may be explored .

Q. How can the regioselectivity of N9-methylation be controlled during synthesis?

  • Regioselective alkylation at N9 is achieved using bulky alkylating agents (e.g., methyl iodide in DMF) under basic conditions (e.g., NaH). The steric hindrance of the trifluoromethyl group at C6 favors methylation at N8. For validation, compare NMR shifts (e.g., ¹H NMR δ 3.8–4.0 ppm for N9-CH₃) and X-ray crystallography data from structurally similar compounds .

Q. What analytical techniques are critical for confirming the structure of 2-chloro-9-methyl-6-(trifluoromethyl)-9H-purine?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., C6-CF₃ δ ~120 ppm in ¹³C NMR). Mass Spectrometry : High-resolution MS (HR-MS) to verify molecular ion peaks (e.g., [M+H]+ calculated for C₈H₇ClF₃N₄). X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths/angles (e.g., C-Cl bond ~1.73 Å, C-CF₃ ~1.33 Å) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • The strong electron-withdrawing nature of CF₃ reduces electron density at C6, slowing electrophilic substitution but enhancing stability in radical or nucleophilic pathways. Steric bulk may require ligands like XPhos in Pd-catalyzed reactions to improve coupling efficiency. Compare yields with non-CF₃ analogs (e.g., 6-methyl vs. 6-CF₃ purines) .

Q. What mechanistic insights explain low yields in C8 functionalization of 9-methylpurine derivatives?

  • Lithiation at C8 (e.g., using LDA) is hindered by competing deprotonation at N7 or N9. Evidence from C8-chlorinated purines shows yields <35% due to side reactions (e.g., allylic chlorination or polymerization). Mitigate this by using hexachloroethane as a chlorine source and low temperatures (−78°C) .

Q. How can contradictory crystallographic data on metal complexes of CF₃-substituted purines be resolved?

  • Contradictions in bond lengths (e.g., Pt-N7 vs. Pt-Cl distances in platinum complexes) may arise from packing effects or solvent inclusion. Use high-resolution data (R factor <0.05) and refine models with SHELXL . Compare with structurally characterized analogs (e.g., trans-dichloridopurine-Pt(II) complexes, where Pt-N7 = 2.02 Å ).

Methodological Considerations

Q. What strategies optimize purification of polar trifluoromethylpurine derivatives?

  • Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients. For crystalline products, recrystallize from ethanol/water mixtures. Monitor by TLC (Rf 0.3–0.5 in EtOAc/hexane 1:3) .

Q. How to address discrepancies between computational and experimental NMR chemical shifts?

  • Discrepancies >1 ppm in ¹³C NMR often arise from solvent effects or conformational flexibility. Recalculate shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). Validate with experimental data from closely related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine
Reactant of Route 2
Reactant of Route 2
2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.